molecular formula C23H19Cl2N5O4S B2598929 N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-77-8

N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2598929
CAS RN: 852171-77-8
M. Wt: 532.4
InChI Key: VVHNSLPJBYCIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19Cl2N5O4S and its molecular weight is 532.4. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Research has demonstrated the synthesis of various heterocyclic compounds derived from related chemical structures, which have shown promising anti-inflammatory, analgesic, antimicrobial, and antitumor activities. For instance, compounds synthesized from benzodifuranyl and thiazolopyrimidines have been evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory properties, showing high selectivity and efficacy in these biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings suggest that structurally related compounds could also possess similar pharmacological potentials, offering avenues for the development of new therapeutic agents.

Radioligand Development for PET Imaging

Another area of application is in the development of radioligands for positron emission tomography (PET) imaging. Studies on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, such as the synthesis and evaluation of [18F]DPA-714 for imaging the translocator protein (18 kDa), indicate the utility of these compounds in diagnostic imaging and potentially in tracking disease progression or response to therapy (Dollé et al., 2008). This highlights the potential for related compounds to be developed as novel imaging agents for various diseases.

Antimicrobial and Antifungal Agent Synthesis

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials has shown significant antibacterial and antifungal activities, comparable to established antibiotics such as streptomycin and fusidic acid (Hossan et al., 2012). This suggests that compounds with similar structural motifs may also serve as valuable leads in the search for new antimicrobial agents.

Agricultural Applications

In agriculture, chloroacetamide derivatives like alachlor and metazachlor have been used as herbicides to control a wide range of annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989). The chemical backbone of the specified compound suggests potential for exploring its derivatives as herbicides or in other agricultural applications.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N5O4S/c1-29-20-18(22(32)30(2)23(29)33)21(28-19(27-20)12-4-7-14(34-3)8-5-12)35-11-17(31)26-13-6-9-15(24)16(25)10-13/h4-10H,11H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHNSLPJBYCIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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